1-chloro-3-(prop-2-yn-1-yl)benzene
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Description
“1-chloro-3-(prop-2-yn-1-yl)benzene” is a chemical compound that belongs to the class of organic compounds known as halobenzenes . It has a molecular formula of C9H7ClO .
Synthesis Analysis
The synthesis of “1-chloro-3-(prop-2-yn-1-yl)benzene” and its derivatives can be achieved through a reaction with propargyl bromide . This reaction involves differently substituted phenol and aniline derivatives reacting with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis
The molecular structure of “1-chloro-3-(prop-2-yn-1-yl)benzene” consists of a benzene ring with a chlorine atom and a prop-2-yn-1-yl group attached to it . The molecular weight of this compound is 166.6 .Chemical Reactions Analysis
The chemical reactions involving “1-chloro-3-(prop-2-yn-1-yl)benzene” are influenced by the presence of electron-withdrawing and electron-donating groups . Electron-withdrawing groups favor the formation of a stable phenoxide ion, thus favoring the formation of the product, while electron-donating groups do not favor the reaction .Safety and Hazards
According to the safety data sheet, “1-chloro-3-(prop-2-yn-1-yl)benzene” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that compounds with similar structures can interact with various biological targets, depending on their specific functional groups and structural characteristics .
Mode of Action
Benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might undergo nucleophilic substitution reactions in biological systems.
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, depending on their specific targets and mode of action .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1-chloro-3-(prop-2-yn-1-yl)benzene can be influenced by various environmental factors. These include temperature, pH, the presence of other substances, and the specific conditions of the biological system in which the compound is present .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-(prop-2-yn-1-yl)benzene involves the alkylation of 1-chloro-3-bromobenzene with propargyl bromide in the presence of a strong base.", "Starting Materials": [ "1-chloro-3-bromobenzene", "propargyl bromide", "strong base (e.g. potassium tert-butoxide)" ], "Reaction": [ "Add propargyl bromide to a solution of 1-chloro-3-bromobenzene in an aprotic solvent (e.g. DMF) at low temperature.", "Add a strong base (e.g. potassium tert-butoxide) to the reaction mixture to deprotonate the propargyl bromide and form the corresponding propargyl anion.", "The propargyl anion attacks the electrophilic carbon of the 1-chloro-3-bromobenzene, leading to the formation of 1-chloro-3-(prop-2-yn-1-yl)benzene.", "The product can be isolated by filtration and purification using standard techniques." ] } | |
CAS RN |
944903-30-4 |
Product Name |
1-chloro-3-(prop-2-yn-1-yl)benzene |
Molecular Formula |
C9H7Cl |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
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